Diethyl 2-(2-naphthylmethyl)malonate
Description
Diethyl 2-(2-naphthylmethyl)malonate is a malonate ester derivative featuring a 2-naphthylmethyl substituent at the central carbon of the malonate core. Malonate esters are widely utilized as versatile intermediates in organic synthesis, particularly in cycloadditions, Michael additions, and the construction of heterocycles . Such compounds are valuable in pharmaceutical and materials chemistry due to their ability to act as precursors for complex molecular architectures.
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
diethyl 2-(naphthalen-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C18H20O4/c1-3-21-17(19)16(18(20)22-4-2)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,3-4,12H2,1-2H3 |
InChI Key |
ZFKCQMHNVLZQTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Alkylation-Based Synthesis Using NaH/DMF Catalysis
Reaction Mechanism and Catalytic System
The alkylation of diethyl tetrahydrofurfurylmalonate (Ⅳ) with 1-(chloromethyl)naphthalene is a pivotal step in synthesizing diethyl 2-(2-naphthylmethyl)malonate. Zhou and Chen (1998) introduced a novel catalyst system comprising sodium hydride (NaH) and dimethylformamide (DMF), which outperformed traditional bases like potassium carbonate or sodium ethoxide. The NaH/DMF system facilitates the deprotonation of the malonate ester, generating a reactive enolate that undergoes nucleophilic substitution with the naphthylmethyl chloride.
The reaction proceeds under anhydrous conditions at 60–80°C, achieving completion within 4–6 hours. The use of DMF as a polar aprotic solvent enhances the solubility of NaH, ensuring homogeneous reaction conditions and minimizing side reactions such as hydrolysis or elimination.
Optimization of Reaction Parameters
Key parameters influencing the alkylation efficiency include:
- Molar Ratio : A 1:1.2 molar ratio of diethyl tetrahydrofurfurylmalonate to 1-(chloromethyl)naphthalene maximizes product formation.
- Catalyst Loading : NaH (1.2 equivalents) ensures complete enolate formation without excess base causing decomposition.
- Temperature : Reactions conducted at 70°C yield 85–90% of the target compound, whereas higher temperatures (>80°C) promote byproduct formation.
Comparative studies with alternative catalysts (e.g., K₂CO₃, NaOEt) revealed that NaH/DMF reduces reaction time by 50% and improves yields by 15–20%.
Table 1: Comparison of Alkylation Catalysts for this compound Synthesis
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Side Products (%) |
|---|---|---|---|---|
| NaH/DMF | 70 | 4 | 89 | <5 |
| K₂CO₃/DMF | 80 | 8 | 72 | 12 |
| NaOEt/EtOH | 65 | 10 | 68 | 18 |
Carbonylation-Esterification Approaches
Esterification of 2-Cyanopropionic Acid
Although Patent CN109020810A focuses on diethyl methylmalonate, its esterification strategy using sulfuric acid and ethanol offers insights into adapting the process for naphthylmethyl analogues. The method involves:
- Cyanation : 2-Chloropropionic acid reacts with sodium cyanide to form 2-cyanopropionic acid.
- Esterification : The cyanated intermediate undergoes sulfuric acid-catalyzed esterification with ethanol at 70–95°C.
For this compound, substituting 2-cyanopropionic acid with 2-naphthylmethylmalonic acid could yield the target compound. However, this remains speculative without experimental validation.
Industrial-Scale Production and Challenges
Solvent and Catalyst Recovery
Industrial applications prioritize solvent recyclability and catalyst reuse. The NaH/DMF system, while efficient, faces challenges in DMF recovery due to its high boiling point (153°C). Recent patents suggest switching to toluene or xylene as alternatives, though at the cost of reduced reaction rates.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-naphthylmethyl)malonate undergoes several types of chemical reactions:
Alkylation: As mentioned, it can be synthesized through alkylation reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, tetrahydrofuran (THF).
Heating: Hydrolysis and decarboxylation reactions typically require heating under reflux conditions.
Major Products
Hydrolysis: Produces diethyl malonate and 2-naphthylmethyl alcohol.
Decarboxylation: Produces substituted monocarboxylic acids.
Scientific Research Applications
Diethyl 2-(2-naphthylmethyl)malonate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(2-naphthylmethyl)malonate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table and discussion highlight key structural, synthetic, and functional differences between Diethyl 2-(2-naphthylmethyl)malonate and analogous compounds:
Notes:
- Steric and Electronic Effects: The 2-naphthylmethyl group imposes significant steric hindrance and electron-rich aromaticity, which may slow nucleophilic attacks but enhance stability in radical or aromatic stacking interactions. In contrast, the 2-iodobenzyl substituent (Diethyl 2-(2-iodobenzyl)malonate) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s leaving-group ability . Electron-withdrawing groups like nitro (Diethyl 2-(2-nitrobenzyl)malonate) increase electrophilicity at the malonate core, enabling nucleophilic substitutions or reductions to amines . The cyanoethyl group (Diethyl 2-(2-cyanoethyl)malonate) introduces polarity, enhancing solubility in polar solvents and enabling asymmetric catalysis .
Reactivity in Annulation Reactions :
- Diethyl 2-(pyridin-2-ylmethylene)malonate reacts with arynes to form pyrido[1,2-a]indoles via dipolar cycloaddition, demonstrating the role of electron-deficient alkenes in facilitating annulation . The naphthylmethyl analog, with its electron-donating substituent, might instead favor Friedel-Crafts-type alkylation or Diels-Alder reactions.
- Pharmaceutical Relevance: Diethyl 2-(2-phenylacetyl)malonate is highlighted as a key intermediate in drug synthesis, underscoring the utility of malonates in constructing β-keto ester pharmacophores . The nitro and cyano derivatives (e.g., ) are precursors for antibacterial quinolones and chiral building blocks, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
